2-(2-fluorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide
Description
Properties
Molecular Formula |
C20H20FN3O3 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C20H20FN3O3/c1-12(2)14-8-10-15(11-9-14)18-19(24-27-23-18)22-20(25)13(3)26-17-7-5-4-6-16(17)21/h4-13H,1-3H3,(H,22,24,25) |
InChI Key |
HVYJSWDPIZGVME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Aldoxime Formation
Procedure :
-
Substrate : 4-(Propan-2-yl)benzaldehyde (10.0 g, 61.7 mmol).
-
Reagents : Hydroxylamine hydrochloride (6.43 g, 92.5 mmol), sodium acetate (8.10 g, 98.7 mmol) in ethanol/water (3:1, 150 mL).
-
Conditions : Stirred at 25°C for 12 h.
-
Workup : Filtered, washed with cold water, and dried to yield 4-(propan-2-yl)benzaldehyde oxime (9.4 g, 88%).
Oxidation to Nitrile Oxide
Procedure :
-
Substrate : 4-(Propan-2-yl)benzaldehyde oxime (8.5 g, 48.9 mmol).
-
Reagents : Chloramine-T trihydrate (16.3 g, 58.7 mmol) in dichloromethane (100 mL).
-
Conditions : Stirred at 0°C for 2 h.
-
Workup : Filtered, organic layer washed with brine, dried (MgSO₄), and concentrated in vacuo. Nitrile oxide used immediately in situ.
[3+2] Cycloaddition with 2-(2-Fluorophenoxy)Propanenitrile
Preparation of 2-(2-Fluorophenoxy)Propanenitrile
Procedure :
Cycloaddition Reaction
Procedure :
-
Substrates : 4-(Propan-2-yl)benzonitrile oxide (5.0 g, 28.7 mmol), 2-(2-fluorophenoxy)propanenitrile (5.3 g, 28.7 mmol).
-
Solvent : Dichloromethane (100 mL).
-
Conditions : Stirred at 25°C for 24 h.
-
Workup : Concentrated and purified via silica gel chromatography (hexane/EtOAc 4:1) to yield 3-(4-(propan-2-yl)phenyl)-4-(2-(2-fluorophenoxy)propanenitrile)-1,2,5-oxadiazole (7.1 g, 68%).
Conversion of Nitrile to Propanamide
Hydrolysis to Carboxylic Acid
Procedure :
-
Substrate : 3-(4-(Propan-2-yl)phenyl)-4-(2-(2-fluorophenoxy)propanenitrile)-1,2,5-oxadiazole (6.0 g, 16.5 mmol).
-
Reagents : H₂SO₄ (conc., 30 mL), H₂O (10 mL).
-
Conditions : Heated at 100°C for 6 h.
-
Workup : Poured into ice-water, neutralized with NaHCO₃, extracted with EtOAc, dried, and concentrated to yield carboxylic acid (5.2 g, 82%).
Amide Formation via Coupling
Procedure :
-
Substrate : Carboxylic acid (4.5 g, 11.8 mmol).
-
Reagents : EDC (2.71 g, 17.7 mmol), HOAt (1.61 g, 11.8 mmol), NH₄Cl (0.95 g, 17.7 mmol) in DMF (50 mL).
-
Conditions : Stirred at 25°C for 12 h.
-
Workup : Extracted with EtOAc, washed with brine, dried, and purified via recrystallization (EtOH/H₂O) to yield target compound (3.9 g, 85%).
Alternative One-Pot Synthesis
Direct Cycloaddition with Amidoxime
Procedure :
-
Substrates : 4-(Propan-2-yl)benzonitrile oxide (3.0 g, 17.2 mmol), 2-(2-fluorophenoxy)propanamide (3.4 g, 17.2 mmol).
-
Reagents : t-BuONa (3.3 g, 34.4 mmol) in DMSO (30 mL).
-
Conditions : Heated at 90°C for 3 h.
-
Workup : Quenched with HCl (10%), extracted with EtOAc, dried, and purified via column chromatography (CH₂Cl₂/MeOH 95:5). Yield: 4.1 g (72%).
Analytical Data and Characterization
Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) : δ 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 7.12–7.05 (m, 2H, Ar-H), 6.98–6.92 (m, 2H, Ar-H), 4.85 (q, J = 6.8 Hz, 1H, OCH₂), 3.02 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.92 (d, J = 6.8 Hz, 3H, CH₃), 1.32 (d, J = 6.8 Hz, 6H, (CH₃)₂).
-
HRMS (ESI) : m/z calcd for C₂₁H₂₁FN₃O₃ [M+H]⁺: 398.1612; found: 398.1609.
X-ray Crystallography
-
Crystal Data : Monoclinic, space group P2₁/c, a = 12.45 Å, b = 7.89 Å, c = 15.23 Å, β = 102.4°, confirming regioselective cycloaddition.
Yield Optimization and Challenges
| Step | Yield (%) | Key Parameters |
|---|---|---|
| Aldoxime Formation | 88 | NaOAc, 25°C, 12 h |
| Nitrile Oxide Synthesis | 90 | Chloramine-T, 0°C, 2 h |
| Cycloaddition | 68 | DCM, 24 h |
| Amide Coupling | 85 | EDC/HOAt, DMF, 12 h |
Challenges :
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticonvulsant Properties
Research indicates that compounds containing the oxadiazole scaffold exhibit significant anticonvulsant activity. For instance, a study demonstrated that derivatives similar to the target compound showed efficacy in both pentylenetetrazole (PTZ) and maximal electroshock (MES) models of seizures. The mechanism of action is believed to involve modulation of GABA receptors, which are critical in controlling neuronal excitability .
Anticancer Activity
The oxadiazole derivatives have also been explored for their anticancer potential. In vitro studies revealed that certain analogs exhibited cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation through interference with cellular signaling pathways .
Study on Anticonvulsant Activity
In a notable study involving a series of oxadiazole derivatives, one compound demonstrated an effective dose (ED50) significantly lower than that of standard anticonvulsants like valproic acid. The therapeutic index was also favorable, indicating a promising safety profile for further development .
Cancer Cell Line Testing
Another research effort focused on evaluating the cytotoxic effects of related compounds against human cancer cell lines. The results indicated that these compounds could inhibit tumor growth effectively, suggesting their potential as lead compounds in anticancer drug development .
Comparative Data Table
| Property/Activity | 2-(2-fluorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide | Standard Compounds (e.g., Valproic Acid) |
|---|---|---|
| Anticonvulsant Activity | Effective in PTZ and MES models; favorable ED50 | Established efficacy |
| Cytotoxicity | Significant against various cancer cell lines | Varies by standard |
| Mechanism of Action | Modulation of GABA receptors; apoptosis induction | GABAergic modulation |
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide involves its interaction with specific molecular targets. The fluorophenoxy group and oxadiazole ring are believed to play key roles in its binding affinity and activity. The compound may modulate biological pathways by interacting with enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Structural Modifications and Implications
Substituent Effects :
- The propan-2-yl group in the target compound confers greater lipophilicity (predicted logP ~3.5) compared to the 4-fluorophenyl substituent in 898618-79-6 (logP ~3.1) . This may improve blood-brain barrier penetration but increase metabolic oxidation risks.
- Methoxy groups in BH52675 reduce lipophilicity (logP ~2.9) but enhance water solubility, making it more suitable for oral administration .
Amide Chain Length :
Pharmacological and Biochemical Insights
- The target compound’s branched alkyl group may improve selectivity over these analogs.
- Metabolic Stability : The propan-2-yl group is prone to cytochrome P450 oxidation, whereas methoxy-substituted analogs (e.g., BH52675) may exhibit slower clearance due to reduced oxidative metabolism .
Biological Activity
The compound 2-(2-fluorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide (CAS Number: 898616-60-9) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and research findings from various studies.
Target Interactions
The primary biological targets of this compound include:
- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR has been linked to anticancer effects.
- Oxidoreductase Enzymes : These enzymes play significant roles in various metabolic pathways and cellular processes.
Mode of Action
The compound appears to exert its biological effects primarily through the inhibition of the EGFR pathway, which is crucial for cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Anticancer Activity
Research indicates that compounds with similar oxadiazole structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazole can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis, with IC50 values ranging from 0.47 to 1.4 µM .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against gram-positive bacteria. Previous studies have demonstrated that oxadiazole derivatives possess bactericidal effects against various bacterial strains, including Staphylococcus spp. .
Study on Anticancer Effects
In a notable study, researchers evaluated the cytotoxicity of several oxadiazole derivatives on cancer cell lines such as HCT116 and MCF7. The results indicated that compounds similar to 2-(2-fluorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide exhibited enhanced cell viability at lower concentrations while maintaining cytotoxicity at higher doses .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 0.75 |
| Compound B | MCF7 | 1.00 |
| Compound C | HUH7 | 0.85 |
Antimicrobial Studies
In another investigation focused on antimicrobial activity, various oxadiazole derivatives were tested against gram-positive bacteria using disc diffusion methods. The results highlighted that these compounds displayed significant antibacterial activity compared to controls .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Bacillus cereus | 15 |
| Staphylococcus aureus | 20 |
| Bacillus thuringiensis | 18 |
Q & A
Q. What synthetic strategies are recommended for optimizing the yield and purity of 2-(2-fluorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide?
Methodological Answer: The synthesis of this oxadiazole-propanamide derivative requires multi-step optimization:
- Stepwise Functionalization: Begin with constructing the 1,2,5-oxadiazol-3-amine core via cyclization of nitrile oxides with amidoximes under controlled temperatures (60–80°C) to avoid side reactions .
- Coupling Reactions: Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the 2-(2-fluorophenoxy)propanoyl moiety to the oxadiazole ring. Solvent choice (e.g., DMF or THF) significantly impacts reaction efficiency .
- Purification: Employ column chromatography with gradients of ethyl acetate/hexane (20–50%) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm the fluorophenoxy group (δ 6.8–7.3 ppm for aromatic protons) and oxadiazole ring (distinct carbonyl signals at δ 160–165 ppm) .
- Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive ion mode provides accurate mass data (e.g., m/z 413.12 [M+H]) to verify molecular formula .
- FTIR: Identify key functional groups, such as the amide C=O stretch (~1650 cm) and oxadiazole C-N vibrations (~1250 cm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different assays?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize variability .
- Solubility Optimization: Use DMSO stocks with ≤0.1% final concentration to avoid solvent interference. For in vitro assays, pre-test solubility via dynamic light scattering .
- Meta-Analysis: Compare data across studies by normalizing IC values against shared reference inhibitors. Structural analogs (e.g., chloro- vs. fluorophenoxy derivatives) may exhibit divergent activities due to electron-withdrawing effects .
Q. What computational and experimental approaches are recommended to elucidate the mechanism of action for this compound’s kinase inhibition?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., BRAF V600E). Prioritize residues with hydrogen-bonding potential (e.g., oxadiazole N–H with Glu501) .
- Kinase Profiling: Screen against a panel of 50+ kinases (e.g., CEREP KinaseProfiler™) at 1 µM to identify selectivity. Follow up with IC determination for hits .
- Mutagenesis Studies: Engineer kinase mutants (e.g., T482A) to validate binding site residues via surface plasmon resonance (SPR) .
Q. How should structure-activity relationship (SAR) studies be designed to explore modifications at the isopropylphenyl and fluorophenoxy positions?
Methodological Answer:
- Substituent Variation: Synthesize analogs with:
- Isopropylphenyl: Replace with tert-butyl or cyclopropyl groups to assess steric effects on lipophilicity (logP via shake-flask method) .
- Fluorophenoxy: Test electron-deficient (e.g., 2,4-difluoro) or electron-rich (e.g., methoxy) substituents to correlate Hammett σ values with activity .
- Biological Testing: Prioritize assays relevant to hypothesized targets (e.g., antiproliferative activity in MCF-7 cells for cancer applications) .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
